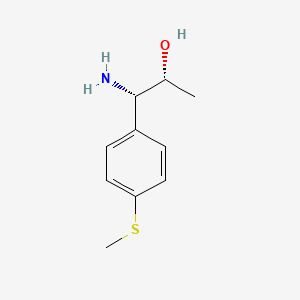
(1S,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL: is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features an amino group, a hydroxyl group, and a 4-methylthiophenyl group attached to a propan-2-ol backbone, making it an interesting molecule for stereochemical studies and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylthiophenol and epichlorohydrin.
Epoxide Formation: The reaction of 4-methylthiophenol with epichlorohydrin under basic conditions forms an epoxide intermediate.
Amination: The epoxide intermediate is then treated with an amine source, such as ammonia or an amine derivative, to introduce the amino group.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or enzymatic resolution, to obtain the desired (1S,2R) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products Formed
Oxidation: Formation of (1S,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-one.
Reduction: Formation of (1S,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
(1S,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL: has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of chiral drugs and pharmaceutical intermediates.
Organic Synthesis: The compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biological Studies: It is employed in the study of enzyme-substrate interactions and stereochemical effects in biological systems.
Industrial Applications: The compound is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The 4-methylthiophenyl group may interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparison with Similar Compounds
(1S,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL: can be compared with similar compounds such as:
(1R,2S)-1-Amino-1-(4-methylthiophenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.
(1S,2R)-1-Amino-1-(4-methylphenyl)propan-2-OL: A similar compound with a phenyl group instead of a thiophenyl group.
(1S,2R)-1-Amino-1-(4-methylthiophenyl)butan-2-OL: A homologous compound with an extended carbon chain.
The uniqueness of This compound lies in its specific stereochemistry and the presence of the 4-methylthiophenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15NOS |
|---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(4-methylsulfanylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NOS/c1-7(12)10(11)8-3-5-9(13-2)6-4-8/h3-7,10,12H,11H2,1-2H3/t7-,10-/m1/s1 |
InChI Key |
DNDREDHRVVFTHL-GMSGAONNSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=C(C=C1)SC)N)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)SC)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















